molecular formula C9H15ClN2O B6200434 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride CAS No. 2731009-90-6

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride

Cat. No. B6200434
CAS RN: 2731009-90-6
M. Wt: 202.7
InChI Key:
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Description

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride (1-OASD-4CNHC) is an organic compound used in laboratory experiments. It is a chiral molecule, meaning that it has two different mirror image forms that are non-superimposable. It is an important research tool in the field of medicinal chemistry, particularly in the development of pharmaceuticals.

Mechanism of Action

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has a unique structure that allows it to interact with other molecules in a specific way. It can act as a template to catalyze the formation of new molecules, or it can act as a substrate for enzymatic reactions. It can also act as an inhibitor of certain enzymes, or as a ligand to bind to receptors.
Biochemical and Physiological Effects
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to have antifungal, antiviral, and antibacterial properties. It has also been found to have anti-inflammatory and antinociceptive effects. In addition, it has been found to have antioxidant effects, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has many advantages for use in laboratory experiments. It is a stable compound, with a high melting point and good solubility. It is also a chiral compound, which makes it useful for the study of stereochemistry. It is also relatively inexpensive and easily obtainable. The major limitation is that it is not a very potent compound, and its effects may be limited.

Future Directions

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has many potential future applications. It could be used as a starting material for the synthesis of other organic compounds, or as a chiral template for the synthesis of pharmaceuticals and other biologically active compounds. It could also be used as an inhibitor of enzymes, or as a ligand to bind to receptors. In addition, it could be studied for its potential therapeutic effects, such as its anti-inflammatory and antinociceptive properties.

Synthesis Methods

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is synthesized by the reaction of 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile (1-OASD-4CN) with hydrochloric acid. The reaction is carried out in an inert atmosphere at a temperature of 60-80℃. The product is then isolated and purified by recrystallization.

Scientific Research Applications

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is used in laboratory experiments to study the structure and reactivity of organic molecules. It is also used as a chiral template for the synthesis of other organic compounds. In addition, it is used as a starting material for the synthesis of pharmaceuticals and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride involves the reaction of a spirocyclic lactam with an alkylating agent followed by a nitrile formation reaction.", "Starting Materials": [ "Spirocyclic lactam", "Alkylating agent", "Hydrogen cyanide", "Hydrochloric acid", "Solvent" ], "Reaction": [ "Dissolve the spirocyclic lactam in a suitable solvent", "Add the alkylating agent to the solution and stir at room temperature for several hours", "Quench the reaction with hydrochloric acid to form the hydrochloride salt", "Add hydrogen cyanide to the reaction mixture to form the nitrile", "Isolate the product by filtration or precipitation" ] }

CAS RN

2731009-90-6

Molecular Formula

C9H15ClN2O

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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